5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester

Medicinal Chemistry Drug Discovery ADME Prediction

Trifunctional heterocyclic scaffold with 5-amino, 2-bromo, and 4-methyl ester substitution. Unlike non-aminated analogs, the 5-amino group adds a critical hydrogen bond donor (HBD=1) and TPSA of 93.5 Ų—within the oral bioavailability window. Orthogonal reactivity: Pd-catalyzed cross-coupling at 2-bromo position and amidation at 5-amino enable parallel synthesis of kinase-focused libraries (CDK1/2/4). Available at 97% purity for use as an HPLC reference standard. Request a quote.

Molecular Formula C5H5BrN2O2S
Molecular Weight 237.08 g/mol
CAS No. 1373223-08-5
Cat. No. B1378323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester
CAS1373223-08-5
Molecular FormulaC5H5BrN2O2S
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)Br)N
InChIInChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3
InChIKeyZUZZOMNVTBAESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester (CAS 1373223-08-5): Supplier Comparison and Procurement Specifications


5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester (CAS 1373223-08-5) is a heterocyclic building block belonging to the 2-aminothiazole family . This compound is characterized by a thiazole ring substituted with an amino group at the 5-position, a bromine atom at the 2-position, and a methyl ester at the 4-carboxylic acid position . Its molecular formula is C₅H₅BrN₂O₂S, with a molecular weight of 237.07 g/mol . The compound is primarily utilized in medicinal chemistry and pharmaceutical research as a versatile small-molecule scaffold for constructing bioactive molecules , with predicted physicochemical properties including an XLogP3-AA of 2.4 and a topological polar surface area of 93.5 Ų [1].

Procurement Risk Analysis: Why 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester Cannot Be Directly Replaced with In-Class Analogs


Generic substitution of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester with closely related thiazole analogs poses significant risk to synthetic and biological outcomes. While the thiazole core is a common pharmacophore, the specific 5-amino-2-bromo-4-methyl ester substitution pattern is non-interchangeable with compounds such as methyl 2-bromothiazole-4-carboxylate (CAS 170235-26-4) or 2-bromothiazole-5-carboxylic acid (CAS 54045-76-0). The presence of the 5-amino group fundamentally alters the hydrogen bond donor count (1 vs. 0 for non-aminated analogs) and topological polar surface area (93.5 Ų vs. 67.4 Ų for methyl 2-bromothiazole-4-carboxylate) [1]. Furthermore, the specific halogen and amine substitution pattern influences reactivity in cross-coupling reactions and governs the compound's capacity for further derivatization at distinct positions of the thiazole ring [2]. Procurement of generic alternatives without the 5-amino group or with altered substitution patterns would introduce distinct steric, electronic, and hydrogen-bonding properties, potentially invalidating structure-activity relationship (SAR) studies and synthetic pathway yields [3].

Quantitative Differentiation Evidence for 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester (CAS 1373223-08-5) vs. Structural Analogs


Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count vs. Methyl 2-Bromothiazole-4-carboxylate

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester possesses a 5-amino group that increases both its hydrogen bond donor count and topological polar surface area (TPSA) compared to non-aminated analogs [1]. The computed TPSA is 93.5 Ų, compared to 67.4 Ų for methyl 2-bromothiazole-4-carboxylate (CAS 170235-26-4), which lacks the 5-amino group [2]. The hydrogen bond donor count is 1 for the target compound versus 0 for the non-aminated comparator [3].

Medicinal Chemistry Drug Discovery ADME Prediction

Synthetic Route Efficiency: One-Pot 5-Halothiazole Synthesis vs. Traditional Multi-Step Protocols

The class of 5-bromo-2-aminothiazoles, to which this compound belongs, can be synthesized via a rapid and efficient one-pot method that avoids metal catalysts and elemental halogens, representing a significant advancement over traditional multi-step protocols [1]. This oxidative bromination method yields highly functionalized 5-bromo-2-amino-1,3-thiazoles bearing various 4-position substituents, with the target compound being a representative member [2].

Synthetic Methodology Process Chemistry Green Chemistry

Reactivity and Derivatization Potential: 5-Amino Group Enables Distinct Synthetic Pathways vs. Non-Aminated 2-Bromothiazole Analogs

The 5-amino group in 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester provides a distinct handle for derivatization that is absent in analogs such as methyl 2-bromothiazole-4-carboxylate (CAS 170235-26-4) and 2-bromothiazole-5-carboxylic acid (CAS 54045-76-0) . While the 2-bromo position in both compound classes enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the 5-amino group in the target compound allows orthogonal functionalization via amide bond formation, reductive amination, or diazonium chemistry . The target compound thus serves as a trifunctional scaffold (2-bromo, 5-amino, 4-methyl ester) vs. difunctional analogs, enabling more complex molecular architectures in fewer synthetic steps [1].

Organic Synthesis Medicinal Chemistry Building Block Chemistry

Procurement Specifications: Supplier Purity and Price Tier Comparison for CAS 1373223-08-5

Supplier specifications for 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester show variability in purity and pricing that directly impacts procurement decisions . Leyan offers the compound at 97% purity, while CymitQuimica specifies a minimum purity of 95% . This 2% difference in purity specification may be critical for applications requiring high chemical fidelity, such as late-stage functionalization in medicinal chemistry or use as a reference standard .

Procurement Chemical Sourcing Medicinal Chemistry Supply Chain

High-Value Research Applications for 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester (CAS 1373223-08-5)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Orthogonal Functionalization

The trifunctional nature of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester (2-bromo, 5-amino, 4-methyl ester) makes it an optimal scaffold for constructing diverse kinase inhibitor libraries. The 2-bromo position enables palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups , while the 5-amino group can be independently functionalized via amide coupling or reductive amination to modulate target binding . This orthogonal reactivity, which is absent in non-aminated analogs like methyl 2-bromothiazole-4-carboxylate, allows for efficient parallel synthesis of focused compound collections targeting kinases such as CDK1, CDK2, and CDK4 [1].

ADME Property Optimization: Enhancing Oral Bioavailability through 5-Amino Substitution

The 5-amino group in this compound increases both hydrogen bond donor count (from 0 to 1) and topological polar surface area (TPSA from 67.4 Ų to 93.5 Ų) compared to non-aminated 2-bromothiazole analogs . For drug discovery programs targeting oral administration, this modification places the compound within a favorable TPSA range (<140 Ų for oral bioavailability) while adding a key hydrogen bond donor that can improve aqueous solubility without exceeding the Veber rule thresholds . This physicochemical profile supports the use of this compound as a preferred starting material over non-aminated alternatives when designing orally bioavailable thiazole-based drug candidates [1].

Process Chemistry: Implementation of Metal-Free, One-Pot Synthesis for Scalable Production

The compound belongs to a class of 5-bromo-2-aminothiazoles that can be prepared via a rapid, one-pot oxidative bromination method that avoids metal catalysts and elemental halogens . This methodology significantly reduces synthetic step count and eliminates metal contamination concerns compared to traditional multi-step bromination protocols . For process chemistry and scale-up applications, this translates to lower batch-to-batch variability and enhanced reproducibility, making the compound a more reliable building block for kilogram-scale synthesis in pharmaceutical development [1].

Analytical Chemistry: Use as a High-Purity Reference Standard for Method Validation

Given the availability of this compound at 97% purity from suppliers such as Leyan , it is suitable for use as a reference standard in HPLC method development and validation for thiazole-containing pharmaceutical intermediates. The 2% higher purity specification compared to the minimum 95% offered by alternative suppliers reduces the likelihood of impurity-related interference in chromatographic method qualification, supporting its selection in regulated analytical environments where traceable purity is paramount [1].

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